1-(4-Fluorophenyl)-2-(1,3,4-thiadiazol-2-ylthio)ethanone

Description

BenchChem offers high-quality 1-(4-Fluorophenyl)-2-(1,3,4-thiadiazol-2-ylthio)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Fluorophenyl)-2-(1,3,4-thiadiazol-2-ylthio)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-fluorophenyl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2OS2/c11-8-3-1-7(2-4-8)9(14)5-15-10-13-12-6-16-10/h1-4,6H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQMOFJZHBYMLDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CSC2=NN=CS2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801201502 |

Source

|

| Record name | 1-(4-Fluorophenyl)-2-(1,3,4-thiadiazol-2-ylthio)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801201502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000932-10-4 |

Source

|

| Record name | 1-(4-Fluorophenyl)-2-(1,3,4-thiadiazol-2-ylthio)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000932-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Fluorophenyl)-2-(1,3,4-thiadiazol-2-ylthio)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801201502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(4-Fluorophenyl)-2-(1,3,4-thiadiazol-2-ylthio)ethanone

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 1-(4-Fluorophenyl)-2-(1,3,4-thiadiazol-2-ylthio)ethanone. This molecule, incorporating both a 4-fluorophenyl ketone and a 1,3,4-thiadiazole moiety, is of significant interest to researchers in medicinal chemistry and drug development due to the established biological activities associated with these pharmacophores. This document details the underlying chemical principles, a robust two-step synthetic protocol, and a thorough characterization workflow. The content is designed to be a practical resource for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Introduction: The Rationale for Targeting 1-(4-Fluorophenyl)-2-(1,3,4-thiadiazol-2-ylthio)ethanone

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] Its metabolic stability and ability to participate in hydrogen bonding make it an attractive core for drug design.[3] Similarly, the 4-fluorophenyl group is a common substituent in many pharmaceutical agents, where the fluorine atom can enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties. The ethanone linker provides a flexible bridge between these two key moieties. The title compound, by combining these structural features, represents a promising candidate for biological screening and further derivatization in drug discovery programs.

This guide will provide a detailed, field-proven methodology for the synthesis of this target molecule, beginning with the formation of the crucial 1,3,4-thiadiazole-2-thiol intermediate, followed by its S-alkylation with 2-bromo-1-(4-fluorophenyl)ethanone. Furthermore, a comprehensive analytical strategy for the unambiguous structural elucidation and purity assessment of the final product will be presented.

Synthetic Strategy and Mechanistic Insights

The synthesis of 1-(4-Fluorophenyl)-2-(1,3,4-thiadiazol-2-ylthio)ethanone is efficiently achieved through a two-step process. This strategy is predicated on the nucleophilic character of the thiol group on the 1,3,4-thiadiazole ring and the electrophilic nature of the α-carbon in 2-bromo-1-(4-fluorophenyl)ethanone.

Caption: A high-level overview of the two-step synthesis.

Step 1: Synthesis of 1,3,4-Thiadiazole-2-thiol

The initial step involves the cyclization of thiosemicarbazide with carbon disulfide in a basic medium.[2] This reaction proceeds through a dithiocarbazate intermediate.

Mechanism: The reaction is initiated by the nucleophilic attack of the hydrazine nitrogen of thiosemicarbazide on the electrophilic carbon of carbon disulfide in the presence of a base (e.g., potassium hydroxide).[4] This is followed by an intramolecular cyclization with the elimination of a water molecule to form the stable aromatic 1,3,4-thiadiazole ring. Subsequent acidification protonates the thiolate to yield the desired thiol.

Caption: Mechanistic pathway for the formation of the key intermediate.

Step 2: Synthesis of 1-(4-Fluorophenyl)-2-(1,3,4-thiadiazol-2-ylthio)ethanone

The second step is a classic S-alkylation reaction. The 1,3,4-thiadiazole-2-thiol is first deprotonated with a suitable base to form a potent thiolate nucleophile. This nucleophile then displaces the bromide from 2-bromo-1-(4-fluorophenyl)ethanone in an SN2 reaction.[5]

Mechanism: The reaction proceeds via a one-step bimolecular nucleophilic substitution (SN2) mechanism.[5] The thiolate anion attacks the α-carbon of the α-haloketone, leading to the formation of a new carbon-sulfur bond and the simultaneous departure of the bromide leaving group.[6] The use of a polar aprotic solvent like ethanol or acetone facilitates this reaction.

Experimental Protocols

Synthesis of 1,3,4-Thiadiazole-2-thiol

Materials and Reagents:

-

Thiosemicarbazide

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH)

-

Ethanol

-

Concentrated Hydrochloric Acid (HCl)

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (0.1 mol) and thiosemicarbazide (0.1 mol) in ethanol (100 mL).

-

To this stirred solution, add carbon disulfide (0.1 mol) dropwise.

-

Heat the reaction mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and concentrate it under reduced pressure.

-

Dissolve the resulting solid in water and acidify with concentrated HCl to a pH of approximately 5-6.

-

The precipitated solid is collected by filtration, washed with cold water, and dried.

-

Recrystallize the crude product from ethanol to obtain pure 1,3,4-thiadiazole-2-thiol as a crystalline solid.

Synthesis of 1-(4-Fluorophenyl)-2-(1,3,4-thiadiazol-2-ylthio)ethanone

Materials and Reagents:

-

1,3,4-Thiadiazole-2-thiol

-

2-Bromo-1-(4-fluorophenyl)ethanone

-

Anhydrous potassium carbonate (K₂CO₃) or Sodium ethoxide

-

Absolute ethanol or Acetone

-

Distilled water

Procedure:

-

In a round-bottom flask, dissolve 1,3,4-thiadiazole-2-thiol (0.01 mol) in absolute ethanol (50 mL).

-

Add anhydrous potassium carbonate (0.015 mol) to the solution and stir the mixture at room temperature for 30 minutes to ensure the formation of the potassium thiolate salt.

-

To this suspension, add a solution of 2-bromo-1-(4-fluorophenyl)ethanone (0.01 mol) in ethanol (20 mL) dropwise.

-

Stir the reaction mixture at room temperature for 6-8 hours. Monitor the reaction by TLC.

-

After the reaction is complete, pour the mixture into ice-cold water.

-

The precipitated solid is collected by filtration, washed thoroughly with water, and dried.

-

Purify the crude product by recrystallization from a suitable solvent such as ethanol to yield the title compound.

Characterization of 1-(4-Fluorophenyl)-2-(1,3,4-thiadiazol-2-ylthio)ethanone

A combination of spectroscopic techniques is employed to confirm the structure and purity of the synthesized compound.

Spectroscopic Data

| Technique | Expected Observations |

| FT-IR (KBr, cm⁻¹) | ~3100-3000 (Ar-H stretch), ~1680 (C=O stretch, ketone), ~1600-1450 (C=C and C=N stretches), ~1230 (C-F stretch), ~700-650 (C-S stretch)[7][8] |

| ¹H NMR (CDCl₃, δ ppm) | ~8.5-8.0 (m, 2H, Ar-H ortho to C=O), ~7.3-7.1 (m, 2H, Ar-H ortho to F), ~4.8 (s, 2H, -S-CH₂-), ~9.0 (s, 1H, thiadiazole-H)[9] |

| ¹³C NMR (CDCl₃, δ ppm) | ~190 (C=O), ~165 (C-F, d, ¹JCF), ~160 (C2 of thiadiazole), ~150 (C5 of thiadiazole), ~131 (Ar-C), ~116 (Ar-C), ~38 (-S-CH₂-)[1][10] |

| Mass Spectrometry (ESI-MS) | m/z: 255.0 (M+H)⁺, corresponding to the molecular formula C₁₀H₇FN₂OS₂ |

Analytical Techniques

-

Thin Layer Chromatography (TLC): Utilized for monitoring the progress of the reactions. A suitable mobile phase would be a mixture of ethyl acetate and hexane.

-

Melting Point: The sharp melting point of the recrystallized product is an indicator of its purity.

-

Elemental Analysis: Provides the percentage composition of C, H, N, and S, which should be in close agreement with the calculated values for the molecular formula C₁₀H₇FN₂OS₂.

Safety and Handling Precautions

-

Carbon disulfide is highly flammable and toxic. All manipulations should be carried out in a well-ventilated fume hood.

-

2-Bromo-1-(4-fluorophenyl)ethanone is a lachrymator and skin irritant. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Potassium hydroxide and hydrochloric acid are corrosive. Handle with care.

-

Standard laboratory safety procedures should be followed at all times.

Conclusion

This technical guide has outlined a reliable and reproducible two-step synthesis for 1-(4-Fluorophenyl)-2-(1,3,4-thiadiazol-2-ylthio)ethanone. The mechanistic underpinnings of each synthetic step have been discussed to provide a deeper understanding of the chemical transformations. Furthermore, a comprehensive characterization protocol has been provided to ensure the structural integrity and purity of the final product. This document serves as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for potential applications in drug discovery and development.

References

-

Journal of Chemical & Pharmaceutical Research, 2015, 7(10):1000-1011. (Link: [Link])

-

SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. (Link: [Link])

-

SYNTHESIS OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATURATION AND PRO. JETIR, 2019, 6(6). (Link: [Link])

-

METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. Connect Journals. (Link: [Link])

-

Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal. (Link: [Link])

-

Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Journal of Chemistry, 2021. (Link: [Link])

-

Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. Scientific Reports, 2024. (Link: [Link])

-

Thiosemicarbazides: Synthesis and reactions. ResearchGate. (Link: [Link])

-

1,3,4-Thiadiazole-2(3H)-thione, 5-amino-. NIST WebBook. (Link: [Link])

-

Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Scientific Reports, 2022. (Link: [Link])

-

Alkylation of Aldehydes and Ketones. Chemistry LibreTexts. (Link: [Link])

-

Infrared spectra of the synthesised 1,3,4 thiadiazole derivative A1... ResearchGate. (Link: [Link])

-

Alkylation at the Alpha Position of Aldehydes and Ketones. YouTube. (Link: [Link])

-

α-Halo Ketones in C-, N-, O-, and S-Alkylation Reactions. ResearchGate. (Link: [Link])

- Preparation of thiosemicarbazides.

-

Reaction scope of cyclization of the thiosemicarbazide. ResearchGate. (Link: [Link])

-

Thiol Alkylation. YouTube. (Link: [Link])

-

New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. DergiPark. (Link: [Link])

-

Synthetic access to thiols: A review. Journal of Chemical Sciences. (Link: [Link])

-

CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. Acta Poloniae Pharmaceutica. (Link: [Link])

Sources

- 1. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. connectjournals.com [connectjournals.com]

- 3. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. jetir.org [jetir.org]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. jocpr.com [jocpr.com]

- 10. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of 1-(4-Fluorophenyl)-2-(1,3,4-thiadiazol-2-ylthio)ethanone

Prepared by: Gemini, Senior Application Scientist

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 1-(4-fluorophenyl)-2-(1,3,4-thiadiazol-2-ylthio)ethanone, a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-thiadiazole scaffold is a well-established pharmacophore known for conferring a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The incorporation of a fluorophenyl moiety is a common strategy in drug design to enhance metabolic stability and binding affinity. This document details the chemical identity, a validated synthesis protocol, and an in-depth analysis of the predicted and experimentally analogous physicochemical and spectroscopic properties of the title compound. It is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of novel thiadiazole-based therapeutic agents.

Introduction: The Scientific Rationale

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle that has garnered immense attention in pharmaceutical research. Its unique electronic properties, ability to participate in hydrogen bonding, and relative metabolic stability make it a privileged scaffold in drug discovery.[2][3] Compounds incorporating this moiety are known to exhibit a vast spectrum of pharmacological effects, functioning as antimicrobial, anticonvulsant, anticancer, and anti-inflammatory agents.[1][4]

The title compound, 1-(4-fluorophenyl)-2-(1,3,4-thiadiazol-2-ylthio)ethanone, combines this potent heterocycle with two other key structural motifs: an α-haloketone derived linker and a 4-fluorophenyl group. The thioether linkage (-S-) provides conformational flexibility, while the ethanone group introduces a reactive carbonyl center. The strategic placement of a fluorine atom on the phenyl ring is a cornerstone of modern medicinal chemistry. Fluorine's high electronegativity and small size can profoundly influence a molecule's pKa, lipophilicity, and metabolic profile, often leading to improved oral bioavailability and target-binding affinity. This guide synthesizes the available information to present a detailed profile of this promising molecule.

Chemical Identity and Structure

The fundamental identity of the target compound is established by its structural and molecular formula.

| Identifier | Value | Source |

| Systematic Name | 1-(4-Fluorophenyl)-2-(1,3,4-thiadiazol-2-ylthio)ethanone | - |

| CAS Number | 1000932-10-4 | [5] |

| Molecular Formula | C₁₀H₇FN₂OS₂ | [5][6] |

| Molecular Weight | 254.31 g/mol | [5][6] |

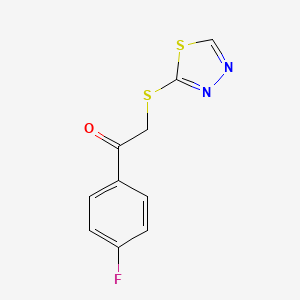

Below is a 2D representation of the molecular structure.

Caption: 2D Structure of the title compound.

Synthesis and Purification Protocol

The synthesis of 1-(4-fluorophenyl)-2-(1,3,4-thiadiazol-2-ylthio)ethanone is reliably achieved via a nucleophilic substitution reaction. This involves the S-alkylation of a mercapto-thiadiazole precursor with an appropriate α-haloketone.

Synthesis Workflow

The logical flow of the synthesis is outlined below, starting from commercially available materials.

Caption: General workflow for the synthesis.

Step-by-Step Experimental Protocol

Materials:

-

2-Mercapto-1,3,4-thiadiazole

-

2-Bromo-1-(4-fluorophenyl)ethanone

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Ethyl Acetate

-

Brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethanol

Procedure:

-

Reaction Setup: To a solution of 2-mercapto-1,3,4-thiadiazole (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq). The suspension is stirred vigorously at room temperature for 20 minutes.

-

Rationale: Potassium carbonate is a mild inorganic base sufficient to deprotonate the acidic thiol group of the mercapto-thiadiazole, forming a potassium thiolate salt in situ. This salt is a potent nucleophile. Acetone is an excellent polar aprotic solvent for this type of Sₙ2 reaction.

-

-

Addition of Electrophile: To the stirred suspension, add a solution of 2-bromo-1-(4-fluorophenyl)ethanone (1.0 eq) in acetone dropwise over 15 minutes.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC), eluting with a mixture like ethyl acetate/hexane (e.g., 3:7 v/v). The disappearance of the starting materials indicates the completion of the reaction, which typically occurs within 4-6 hours.

-

Workup: Once the reaction is complete, filter the mixture to remove the inorganic salts (KBr and excess K₂CO₃). The filtrate is then concentrated under reduced pressure using a rotary evaporator.

-

Extraction: The resulting crude residue is redissolved in ethyl acetate and washed sequentially with water and brine solution. The organic layer is then dried over anhydrous sodium sulfate.

-

Rationale: The aqueous washes remove any remaining inorganic salts and water-soluble impurities. Drying the organic layer is crucial before solvent evaporation to obtain a clean product.

-

-

Purification: The solvent is removed under reduced pressure to yield the crude product. This crude solid is then purified by recrystallization from a suitable solvent, such as ethanol, to afford the title compound as a crystalline solid.

Physicochemical Properties

While specific experimental data for the title compound is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

| Property | Predicted/Expected Value | Rationale / Comments |

| Physical State | Crystalline solid | Most substituted thiadiazoles of this type are solids at room temperature. |

| Melting Point | Expected in the range of 130-160 °C | Based on melting points of similar S-alkylated thiadiazole derivatives. The exact value must be determined experimentally. |

| Solubility | Soluble in DMSO, DMF, Chloroform. Sparingly soluble in Acetone, Ethanol. Insoluble in water. | The aromatic and heterocyclic nature suggests solubility in polar aprotic organic solvents. The lack of easily ionizable groups predicts poor aqueous solubility. |

| LogP (Lipophilicity) | Calculated ~2.5-3.5 | The fluorophenyl group significantly increases lipophilicity. This value suggests good potential for membrane permeability. |

| pKa | Weakly basic | The nitrogen atoms of the thiadiazole ring are weakly basic. The molecule lacks any significantly acidic protons. |

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for unequivocal structure confirmation. The following section details the expected signals in key spectroscopic techniques.

¹H NMR (Proton Nuclear Magnetic Resonance)

-

Methylene Protons (-S-CH₂-C=O): A sharp singlet is expected around δ 4.5-5.0 ppm . This signal corresponds to the two protons of the methylene group situated between the thioether and the carbonyl group. Its downfield shift is due to the deshielding effect of both adjacent electron-withdrawing groups.

-

Fluorophenyl Protons (Ar-H): Two distinct signals are expected in the aromatic region (δ 7.0-8.2 ppm ). Due to the fluorine at the para-position, the aromatic ring has symmetry.

-

The two protons ortho to the carbonyl group will appear as a doublet of doublets (or a triplet-like multiplet) around δ 8.0-8.2 ppm .

-

The two protons ortho to the fluorine atom will appear as a triplet around δ 7.2-7.4 ppm due to coupling with both the adjacent proton and the fluorine atom.

-

-

Thiadiazole Proton (-N=CH-S-): A singlet is expected at a significantly downfield position, typically around δ 9.0-9.5 ppm , corresponding to the lone proton on the thiadiazole ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Carbonyl Carbon (C=O): A signal in the far downfield region, expected around δ 190-195 ppm .

-

Thiadiazole Carbons: Two signals are expected for the carbons within the thiadiazole ring, typically in the range of δ 145-170 ppm .

-

Aromatic Carbons: Four signals are expected for the fluorophenyl ring. The carbon directly bonded to the fluorine will show a large C-F coupling constant and appear around δ 165 ppm (d, ¹JCF ≈ 250 Hz) . Other aromatic carbons will appear in the typical δ 115-135 ppm range.

-

Methylene Carbon (-S-CH₂-): A signal is expected around δ 38-45 ppm .

FT-IR (Fourier-Transform Infrared Spectroscopy)

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹ , characteristic of an aryl ketone.

-

C=N and C=C Stretch: A series of medium to strong bands between 1450-1600 cm⁻¹ corresponding to the C=N stretching of the thiadiazole ring and C=C stretching of the aromatic ring.

-

C-F Stretch: A strong band is expected around 1220-1240 cm⁻¹ for the aryl C-F bond.

-

C-S Stretch: Weaker bands in the fingerprint region, typically around 650-750 cm⁻¹ .

Mass Spectrometry (MS)

-

Molecular Ion Peak [M]⁺: In an Electron Ionization (EI) spectrum, the molecular ion peak would be expected at m/z = 254 .

-

[M+H]⁺ Peak: In Electrospray Ionization (ESI) mass spectrometry, the protonated molecular ion would be observed at m/z = 255 .

-

Key Fragmentation Patterns: Common fragmentation would involve the cleavage of the C-S bond and the C-C bond adjacent to the carbonyl group, leading to characteristic fragments such as the 4-fluorobenzoyl cation (m/z = 123) and fragments related to the thiadiazolylthio moiety.

Potential Applications in Drug Development

The structural motifs present in 1-(4-fluorophenyl)-2-(1,3,4-thiadiazol-2-ylthio)ethanone suggest a high potential for biological activity. Literature on analogous compounds indicates that this molecule could be a promising candidate for screening in several therapeutic areas:

-

Antimicrobial and Antifungal Agents: 1,3,4-thiadiazole derivatives are widely reported to possess potent activity against a range of bacterial and fungal strains.[2][3]

-

Anticancer Activity: Numerous studies have demonstrated the cytotoxic properties of thiadiazole-containing compounds against various cancer cell lines.[1] The mechanism often involves the inhibition of key enzymes or interference with cellular signaling pathways.

-

Anti-inflammatory Activity: The thiadiazole nucleus is a component of several molecules with demonstrated anti-inflammatory effects.[4]

Conclusion

1-(4-Fluorophenyl)-2-(1,3,4-thiadiazol-2-ylthio)ethanone is a synthetically accessible heterocyclic compound with a physicochemical profile that makes it an attractive candidate for further investigation in drug discovery programs. Its predicted lipophilicity, structural features, and the known bioactivity of the thiadiazole core provide a strong rationale for its synthesis and biological evaluation. This guide offers the foundational chemical and physical data required to support such research endeavors.

References

-

5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central. Available at: [Link]

-

Characterization & Invitro Antioxidant Activity of 1, 3, 4 Thiadiazole Derivatives of Thiazolidinone. Scholars Middle East Publishers. Available at: [Link]

-

1,3,4-Thiadiazol-2-ylphenyl-1,2,4,5-tetrazines: efficient synthesis via Pinner reaction and their luminescent properties. Semantic Scholar. Available at: [Link]

-

SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. Thesis. Available at: [Link]

-

Ethanone, 1-(4-fluorophenyl)-2-(1,3,4-thiadiazol-2-ylthio)-. ChemBK. Available at: [Link]

-

New Heterocyclic Compounds from 1,2,4-triazole and 1,3,4-thiadiazole Class Having Diphenylsulfone and 2-fluorophenyl Fragments. ResearchGate. Available at: [Link]

-

Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. PubMed Central. Available at: [Link]

-

Synthesis, Characterization and Biological Activates Studies of some New Derivatives From 2-aminoo-5-mercapto-1, 3, 4-thiadiazole. ResearchGate. Available at: [Link]

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. MDPI. Available at: [Link]

-

1-(4-FLUOROPHENYL)-2-(1,3,4-THIADIAZOL-2-YLTHIO)ETHANONE. ChemBK. Available at: [Link]

-

Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazole Compounds. Chemical Methodologies. Available at: [Link]

-

Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. MDPI. Available at: [Link]

-

Synthesis, antimicrobial activity, DFT-calculation, and docking of 4-(1,3,4-thiadiazol-2-yl)-containing polysubstituted pyrroles. ResearchGate. Available at: [Link]

-

Synthesis Of 2,5-Dimersapto-1,3,4-Thiadiazol Products. International Journals of ZARSMI. Available at: [Link]

-

Antimicrobial activity of 1, 3, 4-thiadiazole derivatives: a recent review. International Journal of Research in Pharmaceutical Sciences and Technology. Available at: [Link]

-

Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. Journal of Pharmacopuncture. Available at: [Link]

-

Spectroscopic studies of dual fluorescence effects in a selected 1,3,4-thiadiazole derivative in organic solvents and aqueous so. Repozytorium PK. Available at: [Link]

-

SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED 1, 3, 4-THIADIAZOLE AND IT'S DERIVATIVES. Trade Science Inc.. Available at: [Link]

-

1,4-Diiodotetrafluorobenzene 3,5-di-(pyridin-4-yl)-1,2,4-thiadiazole <1/1>. MDPI. Available at: [Link]

Sources

- 1. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 20.198.91.3:8080 [20.198.91.3:8080]

- 3. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journal-jop.org [journal-jop.org]

- 5. Ethanone, 1-(4-fluorophenyl)-2-(1,3,4-thiadiazol-2-ylthio)- [chembk.com]

- 6. chembk.com [chembk.com]

1-(4-Fluorophenyl)-2-(1,3,4-thiadiazol-2-ylthio)ethanone molecular structure and CAS number

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Fluorophenyl)-2-(1,3,4-thiadiazol-2-ylthio)ethanone is a synthetic organic compound featuring a core structure that integrates a fluorinated phenyl ring and a 1,3,4-thiadiazole moiety. This molecule is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery, due to the well-documented and diverse biological activities associated with the 1,3,4-thiadiazole scaffold.[1][2][3] This guide provides a comprehensive overview of its molecular structure, chemical properties, a plausible synthetic pathway, and the therapeutic potential suggested by the activities of structurally related compounds.

Molecular Structure and Chemical Identity

The molecular structure of 1-(4-Fluorophenyl)-2-(1,3,4-thiadiazol-2-ylthio)ethanone combines a ketone, a thioether linkage, and two key aromatic systems: a 4-fluorophenyl group and a 1,3,4-thiadiazole ring.

CAS Number: 1000932-10-4

Molecular Formula: C₁₀H₇FN₂OS₂

Molecular Weight: 254.31 g/mol

The presence of the highly electronegative fluorine atom on the phenyl ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design. The 1,3,4-thiadiazole ring is a versatile pharmacophore known to participate in various biological interactions.[1][3]

Molecular Structure Diagram:

Caption: Molecular structure of 1-(4-Fluorophenyl)-2-(1,3,4-thiadiazol-2-ylthio)ethanone.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1000932-10-4 | ChemBK[4] |

| Molecular Formula | C₁₀H₇FN₂OS₂ | ChemBK[4] |

| Molar Mass | 254.30 g/mol | ChemBK[4] |

Synthesis Pathway

A standard and widely applicable method for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles involves the cyclization of appropriate linear organic derivatives.[3] Based on the structure of 1-(4-Fluorophenyl)-2-(1,3,4-thiadiazol-2-ylthio)ethanone, a plausible and efficient synthetic route is the reaction of a 2-halo-1-(4-fluorophenyl)ethanone with a 1,3,4-thiadiazole-2-thiol. This nucleophilic substitution reaction is a common strategy for forming thioether linkages.

Proposed Synthesis Workflow:

Caption: Proposed synthesis workflow for the target compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on common synthetic methods for analogous compounds and should be optimized for specific laboratory conditions.

Materials:

-

2-Chloro-1-(4-fluorophenyl)ethanone or 2-Bromo-1-(4-fluorophenyl)ethanone

-

1,3,4-Thiadiazole-2-thiol

-

Anhydrous potassium carbonate (K₂CO₃) or another suitable base

-

Acetone or another polar aprotic solvent

-

Stirring apparatus

-

Reflux condenser

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3,4-thiadiazole-2-thiol (1 equivalent) and a base such as anhydrous potassium carbonate (1.2 equivalents) in a suitable solvent like acetone.

-

Addition of Electrophile: To the stirred suspension, add a solution of 2-halo-1-(4-fluorophenyl)ethanone (1 equivalent) in the same solvent dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain it for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 1-(4-Fluorophenyl)-2-(1,3,4-thiadiazol-2-ylthio)ethanone.

Potential Biological and Pharmacological Activities

The 1,3,4-thiadiazole nucleus is a privileged scaffold in medicinal chemistry, known to be a bioisostere of pyrimidines and oxadiazoles. This structural feature allows 1,3,4-thiadiazole derivatives to interact with a wide array of biological targets.[3] Compounds incorporating this moiety have demonstrated a broad spectrum of pharmacological activities, including:

-

Antimicrobial: Exhibiting activity against various bacterial and fungal strains.[1]

-

Anticancer: Showing cytotoxic effects against different cancer cell lines.[2]

-

Anti-inflammatory: Demonstrating potential in modulating inflammatory pathways.[1]

-

Anticonvulsant: Acting on the central nervous system to prevent seizures.[1]

-

Antitubercular: Showing inhibitory activity against Mycobacterium tuberculosis.[1]

While specific biological data for 1-(4-Fluorophenyl)-2-(1,3,4-thiadiazol-2-ylthio)ethanone is not available in the reviewed literature, its structural components suggest it as a promising candidate for screening in these and other therapeutic areas. The presence of the fluorophenyl group can enhance its pharmacokinetic profile, making it an interesting subject for further investigation.

Characterization Methods

To confirm the identity and purity of synthesized 1-(4-Fluorophenyl)-2-(1,3,4-thiadiazol-2-ylthio)ethanone, a combination of spectroscopic and analytical techniques would be essential.

Spectroscopic Data for Structurally Similar Compounds:

While specific data for the target molecule is unavailable, analysis of related 1,3,4-thiadiazole derivatives provides expected spectral features:

-

¹H NMR: Aromatic protons of the 4-fluorophenyl group would appear as multiplets in the downfield region. The methylene protons adjacent to the carbonyl and sulfur atoms would likely be observed as a singlet. The proton on the 1,3,4-thiadiazole ring would also present as a singlet.

-

¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon, the carbons of the two aromatic rings, and the methylene carbon.

-

FT-IR: Characteristic absorption bands would be expected for the C=O (ketone) stretching, C-F stretching, C-S stretching, and the vibrations of the aromatic rings.

-

Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound would confirm its molecular weight.

Conclusion

1-(4-Fluorophenyl)-2-(1,3,4-thiadiazol-2-ylthio)ethanone represents a molecule of considerable interest for further research and development in medicinal chemistry. Its synthesis is achievable through established chemical reactions, and its structural motifs suggest a high potential for a range of biological activities. This guide provides a foundational understanding of this compound, intended to support and stimulate further investigation into its chemical and pharmacological properties.

References

-

SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. (n.d.). Retrieved from [Link]

- Synthesis and identification of some derivatives of 1,3,4-thiadiazole. (2015). Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011.

- 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. (2017). Drug Design, Development and Therapy, 11, 2755–2765.

- Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety. (2018). Molecules, 23(11), 2766.

- Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. (2014). Journal of Chemistry, 2014, 349821.

- Characterization & Invitro Antioxidant Activity of 1, 3, 4 Thiadiazole Derivatives of Thiazolidinone. (2025). Scholars Middle East Publishers.

- UTILIZATION OF 2-HALO-1,3,4-THIADIAZOLES IN THE SYNTHESIS OF 2-FUNCTIONALIZED 1,3,4-THIADIAZOLE DERIVATIVES. (2011). HETEROCYCLES, 83(10), 2277-2281.

- Process for the preparation of halo-substituted trifluoroacetophenones. (2016).

- METHODS OF SYNTHESIS: 1,3,4-THIADIAZOLE-2-THIONES : A REVIEW. (n.d.). Connect Journals.

- Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). RSC Advances, 12(45), 29199-29209.

- Preparation method of 2-chloro-4'-fluoroacetophenone. (2021).

-

1-(4-FLUOROPHENYL)-2-(1,3,4-THIADIAZOL-2-YLTHIO)ETHANONE. (n.d.). ChemBK. Retrieved from [Link]

-

Synthesis of 1,3,4-thiadiazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- 1-(4-Bromophenyl)ethanone oxime (1). (2014). Organic Syntheses, 91, 1-13.

- Synthesis and Characterization of 1,3,4-thiadiazol Derivatives. (n.d.).

- Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. (2018). Molecules, 23(12), 3099.

-

Synthesis of 1-(4-fluorophenyl)-2-morpholino-ethanone. (n.d.). PrepChem.com. Retrieved from [Link]

Sources

Unraveling the Enigma: A Technical Guide to the Potential Mechanisms of Action of Fluorophenyl Thiadiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The fluorophenyl thiadiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the potential mechanisms of action underpinning the therapeutic promise of this class of compounds. We will dissect the current understanding of how these molecules exert their anticancer, antimicrobial, and anti-inflammatory effects at the molecular level. This document is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of novel therapeutics, offering insights into the intricate signaling pathways and molecular targets modulated by fluorophenyl thiadiazole derivatives.

Introduction: The Therapeutic Potential of the Fluorophenyl Thiadiazole Core

The 1,3,4-thiadiazole ring is a five-membered heterocyclic motif that has garnered significant attention in drug discovery due to its versatile pharmacological properties.[1] Its bioisosteric relationship with pyrimidines allows for potential interactions with biological targets involved in nucleic acid metabolism.[2] The incorporation of a fluorophenyl moiety often enhances the metabolic stability and binding affinity of these compounds to their target proteins. This combination has given rise to a class of molecules with a wide spectrum of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3] This guide will provide a detailed examination of the molecular mechanisms that are believed to be responsible for these biological activities, supported by experimental evidence and in silico modeling studies.

Anticancer Mechanisms: A Multi-pronged Assault on Malignancy

Fluorophenyl thiadiazole derivatives have demonstrated significant potential as anticancer agents, primarily through two key mechanisms: the inhibition of crucial enzymes in hormone-dependent cancers and the induction of programmed cell death.

Aromatase Inhibition in Estrogen-Dependent Breast Cancer

Aromatase, a cytochrome P450 enzyme, is a key player in the biosynthesis of estrogens and a validated target for the treatment of hormone-dependent breast cancer.[4] Several studies have highlighted the potential of fluorophenyl thiadiazole compounds to act as non-steroidal aromatase inhibitors.[5][6] This inhibitory action is particularly effective against estrogen-dependent breast cancer cell lines, such as MCF-7, while showing significantly lower activity against estrogen-independent lines like MDA-MB-231.[4]

Molecular docking and dynamics simulations have revealed that these compounds can occupy the active site of aromatase, mimicking the binding of the native substrate.[6] The fluorophenyl group often plays a crucial role in establishing key interactions within the binding pocket, contributing to the inhibitory activity.[4]

Table 1: Cytotoxic Activity of Selected Fluorophenyl Thiadiazole Derivatives against Breast Cancer Cell Lines

| Compound ID | Substitution Pattern | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) | Reference |

| A2 | 2-(4-fluorophenylamino)-5-(phenyl)-1,3,4-thiadiazole | ≈ 52-55 | > 100 | [4] |

| A3 | 2-(3-fluorophenylamino)-5-(phenyl)-1,3,4-thiadiazole | ≈ 52-55 | > 100 | [4] |

| B1 | 2-(phenylamino)-5-(4-fluorophenyl)-1,3,4-thiadiazole | ≈ 52-55 | > 100 | [4] |

| B3 | 2-(phenylamino)-5-(3-fluorophenyl)-1,3,4-thiadiazole | ≈ 52-55 | > 100 | [4] |

Experimental Protocol: Fluorescent-Based Aromatase Inhibition Assay

This protocol outlines a common method for assessing the in vitro inhibitory activity of compounds against human aromatase.

-

Reagents and Materials:

-

Human recombinant aromatase (CYP19A1)

-

Fluorescent substrate (e.g., dibenzylfluorescein)

-

NADPH regenerating system

-

Test compounds (fluorophenyl thiadiazole derivatives)

-

Positive control (e.g., Letrozole)

-

96-well black microplates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare a reaction mixture containing the aromatase enzyme and the NADPH regenerating system in a suitable buffer.

-

Add the test compounds at various concentrations to the wells of the microplate. Include wells for a positive control and a vehicle control (e.g., DMSO).

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the fluorescent substrate to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

-

Stop the reaction by adding a suitable stop solution (e.g., 2N NaOH).

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Induction of Apoptosis: Triggering Programmed Cell Death

Beyond enzymatic inhibition, fluorophenyl thiadiazole compounds have been shown to induce apoptosis, or programmed cell death, in cancer cells.[7] This is a critical mechanism for eliminating malignant cells and is often mediated through the activation of a cascade of enzymes known as caspases.

Studies have demonstrated that these compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Evidence for the intrinsic pathway includes the release of cytochrome c from the mitochondria into the cytoplasm, which then activates caspase-9.[8] This, in turn, leads to the activation of executioner caspases, such as caspase-3.[9] The extrinsic pathway can be initiated through the activation of death receptors, leading to the activation of caspase-8.[7]

Furthermore, some derivatives have been observed to cause cell cycle arrest at different phases, such as G0/G1 or G2/M, preventing cancer cells from proliferating.[5]

Experimental Protocol: Colorimetric Caspase-3 Activity Assay

This protocol describes a method for quantifying the activity of caspase-3, a key executioner caspase in apoptosis.

-

Reagents and Materials:

-

Cancer cell line of interest

-

Test compounds (fluorophenyl thiadiazole derivatives)

-

Positive control for apoptosis (e.g., Staurosporine)

-

Cell lysis buffer

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA)

-

96-well clear microplates

-

Microplate reader

-

-

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24-48 hours). Include a positive control and a vehicle control.

-

Lyse the cells by adding cell lysis buffer to each well and incubating on ice.

-

Transfer the cell lysates to a new 96-well plate.

-

Add the caspase-3 substrate to each well.

-

Incubate the plate at 37°C, protected from light, until a yellow color develops.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the fold-increase in caspase-3 activity by comparing the absorbance of the treated samples to the vehicle control.

-

Diagram: Proposed Anticancer Mechanisms of Fluorophenyl Thiadiazole Compounds

Caption: Figure 1. Anticancer mechanisms of fluorophenyl thiadiazoles.

Antimicrobial Mechanisms: Combating Bacterial and Fungal Pathogens

The fluorophenyl thiadiazole scaffold has also demonstrated promising activity against a range of bacterial and fungal pathogens. The proposed mechanisms of action often involve the disruption of essential cellular processes in these microorganisms.

Antibacterial Activity: Targeting DNA Gyrase

Bacterial DNA gyrase is a type II topoisomerase that is essential for DNA replication, repair, and recombination.[10] It is a well-established target for antibacterial drugs, including the fluoroquinolone class of antibiotics.[7] Several studies suggest that fluorophenyl thiadiazole derivatives may exert their antibacterial effects by inhibiting DNA gyrase, particularly the GyrB subunit which possesses ATPase activity.[3][11]

Molecular docking studies have shown that these compounds can bind to the ATP-binding site of GyrB, preventing the enzyme from carrying out its function in DNA supercoiling.[11] This leads to the inhibition of bacterial growth and, ultimately, cell death.

Diagram: Proposed Antibacterial Mechanism of Fluorophenyl Thiadiazole Compounds

Caption: Figure 3. p38 MAPK signaling inhibition.

Inhibition of Cyclooxygenase-2 (COX-2)

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective COX inhibitors. Some thiadiazole derivatives have been designed and synthesized as selective COX-2 inhibitors. [12][13]Molecular docking studies suggest that these compounds can bind to the active site of COX-2, with specific interactions contributing to their selectivity over COX-1. [12]

Conclusion and Future Directions

The fluorophenyl thiadiazole scaffold represents a highly versatile platform for the development of novel therapeutics with diverse mechanisms of action. The evidence presented in this guide highlights their potential to act as anticancer, antimicrobial, and anti-inflammatory agents by targeting a range of key enzymes and signaling pathways.

Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these compounds for their respective targets.

-

In Vivo Efficacy and Safety Profiling: To translate the promising in vitro activities into preclinical and clinical success.

-

Elucidation of Novel Mechanisms: To explore other potential biological targets and pathways modulated by this class of compounds.

By continuing to unravel the intricate mechanisms of action of fluorophenyl thiadiazole derivatives, the scientific community can pave the way for the development of next-generation therapies for a wide range of human diseases.

References

-

Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (2023). MDPI. [Link]

-

Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2023). MDPI. [Link]

-

(PDF) Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (2023). ResearchGate. [Link]

-

Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. (2018). MDPI. [Link]

-

Exploiting bacterial DNA gyrase as a drug target: current state and perspectives. (2011). Applied Microbiology and Biotechnology. [Link]

-

Anti-inflammatory effect of 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives as p38α inhibitors. (2023). PubMed. [Link]

-

Novel Flavonol Derivatives Containing 1,3,4-Thiadiazole as Potential Antifungal Agents: Design, Synthesis, and Biological Evaluation. (2024). ACS Omega. [Link]

-

Synthesis of Novel Thiadiazole Derivatives as Selective COX-2 Inhibitors. (2017). RSC Advances. [Link]

-

Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. (2020). Turkish Journal of Pharmaceutical Sciences. [Link]

-

Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. (2022). Annals of Medical and Health Sciences Research. [Link]

-

Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. (2014). PubMed. [Link]

-

p38 Signaling Pathway. (n.d.). Creative Diagnostics. [Link]

-

Biological Activities of Thiadiazole Derivatives: A Review. (2012). International Journal of ChemTech Research. [Link]

-

Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies. (2022). MDPI. [Link]

-

New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. (2022). MDPI. [Link]

-

(PDF) Biological Activities of Thiadiazole Derivatives: A Review. (2012). ResearchGate. [Link]

-

Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. (2010). Cold Spring Harbor Perspectives in Medicine. [Link]

-

(PDF) Computational Drug Design and Docking Studies of Thiazole Derivatives Targeting Bacterial DNA Gyrase. (2025). ResearchGate. [Link]

-

Synthesis of novel thiadiazole derivatives as selective COX-2 inhibitors. (2017). RSC Publishing. [Link]

-

Synthesis, p38α MAP Kinase Inhibition, Anti-Inflammatory Activity, and Molecular Docking Studies of 1,2,4-triazole-based benzothiazole-2-amines. (2019). PubMed. [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. Synthesis, p38α MAP kinase inhibition, anti-inflammatory activity, and molecular docking studies of 1,2,4-triazole-based benzothiazole-2-amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpcat.com [ijpcat.com]

- 4. Anti-inflammatory effect of 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives as p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 6. Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX‑2 Inhibitors with Anticancer and Anti-inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of novel thiadiazole derivatives as selective COX-2 inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Preliminary In-Vitro Screening of 1-(4-Fluorophenyl)-2-(1,3,4-thiadiazol-2-ylthio)ethanone

Introduction: The Rationale for a Multi-Faceted Screening Approach

The 1,3,4-thiadiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its metabolic stability and diverse pharmacological potential.[1][2] Its structure is considered a versatile pharmacophore, capable of interacting with a wide array of biological targets.[3] This is partly due to its nature as a bioisostere of pyrimidine, allowing it to interfere with nucleic acid replication processes, and its mesoionic character, which facilitates passage across cellular membranes to engage with intracellular proteins.[1][3]

The specific compound, 1-(4-Fluorophenyl)-2-(1,3,4-thiadiazol-2-ylthio)ethanone, combines this potent thiadiazole core with a fluorophenyl group, a substitution known to enhance metabolic stability and binding affinity in many drug candidates. Given the well-documented anticancer[4][5], antimicrobial[6][7], and anti-inflammatory[8] activities of various thiadiazole derivatives, a preliminary screening of this novel entity demands a broad, multi-target strategy. A narrow screening approach would risk overlooking its most significant potential.

This guide presents a logical, tiered in-vitro screening cascade designed to efficiently probe the primary bioactivities of this compound. We will proceed from a foundational cytotoxicity assessment to more specific antimicrobial and anti-inflammatory assays. The causality behind each experimental choice is detailed, providing a self-validating framework for researchers and drug development professionals to generate a robust preliminary profile of the compound's therapeutic potential.

Tier 1: Foundational Cytotoxicity and Antiproliferative Screening

Expertise & Rationale: Before assessing any specific therapeutic activity, it is imperative to establish the compound's general effect on cell viability. A baseline cytotoxicity profile is crucial for two reasons: 1) it is the primary indicator of potential anticancer activity, and 2) it provides essential context for all other assays. For instance, an apparent antimicrobial effect would be misleading if the compound simply induces non-specific cell death at the same concentration in both bacterial and mammalian cells.[9] The MTT assay is a robust, colorimetric method for this purpose, relying on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells to form a purple formazan product.[10][11] The quantity of formazan is directly proportional to the number of metabolically active, viable cells.[11]

Experimental Protocol: MTT Cell Viability Assay

This protocol is adapted from established methodologies for assessing cytotoxicity.[12][13]

-

Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well flat-bottom plates at a density of 1 x 10⁴ cells/well in 100 µL of appropriate culture medium.[12] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of 1-(4-Fluorophenyl)-2-(1,3,4-thiadiazol-2-ylthio)ethanone in dimethyl sulfoxide (DMSO). Create a series of dilutions in serum-free culture medium to achieve the desired final test concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

-

Cell Treatment: After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include wells with untreated cells (vehicle control) and a known cytotoxic agent (positive control, e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO₂.[12]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 1.5 to 4 hours at 37°C.[12][13] During this period, viable cells will metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-130 µL of DMSO to each well to dissolve the formazan crystals.[12] Agitate the plates on an orbital shaker for 15 minutes to ensure complete solubilization.[12]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.[10][12] A reference wavelength of ~630 nm can be used to subtract background noise.[10]

Data Presentation and Interpretation

The MIC is reported as a discrete value in µg/mL. A lower MIC value indicates greater potency. The screening should include both Gram-positive and Gram-negative bacteria, as well as potentially fungal strains like Candida albicans. [7]

| Test Organism | Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus (ATCC 29213) | 8 | 0.5 |

| Escherichia coli (ATCC 25922) | 32 | 0.015 |

| Pseudomonas aeruginosa (ATCC 27853) | >128 | 1 |

| Candida albicans (ATCC 90028) | 16 | N/A |

Tier 3: Mechanistic Anti-inflammatory Screening

Expertise & Rationale: Inflammation is a critical physiological process, but its dysregulation contributes to numerous diseases. A key enzyme in the inflammatory pathway is cyclooxygenase-2 (COX-2), which is induced during inflammation and catalyzes the production of prostaglandins. [14][15]Selective inhibition of COX-2 is the mechanism of action for several successful anti-inflammatory drugs. Given that many heterocyclic compounds interact with enzymatic targets, screening for COX-2 inhibition is a highly relevant and mechanistically informative assay. [15][16]

Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)

This protocol is based on commercially available kits that measure the peroxidase activity of the COX enzyme. [14][16]

-

Reagent Preparation: Prepare all kit components (Assay Buffer, Probe, Cofactor, human recombinant COX-2 enzyme, Arachidonic Acid substrate) according to the manufacturer's instructions. [14]2. Plate Setup: In a 96-well opaque plate suitable for fluorescence, add assay buffer to all wells.

-

Inhibitor Addition: Add the test compound at various concentrations to the sample wells. Add a known COX-2 inhibitor (e.g., Celecoxib) to positive control wells and vehicle (DMSO) to enzyme control wells.

-

Enzyme Addition: Reconstitute and add the human recombinant COX-2 enzyme to all wells except for a "no enzyme" background control. Mix and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Prepare a reaction mix containing the COX Probe and Arachidonic Acid substrate. Add this mix to all wells to initiate the enzymatic reaction.

-

Kinetic Measurement: Immediately begin measuring the fluorescence intensity (e.g., λEx = 535 nm / λEm = 587 nm) in kinetic mode for 20-30 minutes. [14]The rate of increase in fluorescence is proportional to the COX-2 activity.

Data Presentation and Interpretation

The rate of reaction (slope of the kinetic curve) is calculated for each well. The activity in the presence of the inhibitor is compared to the vehicle control to determine the percent inhibition. An IC₅₀ value can be calculated from a dose-response curve.

| Compound Concentration (µM) | Reaction Rate (RFU/min) | % Inhibition |

| 0 (Enzyme Control) | 550 | 0% |

| 1 | 480 | 12.7% |

| 10 | 350 | 36.4% |

| 25 | 265 | 51.8% |

| 50 | 180 | 67.3% |

| 100 | 95 | 82.7% |

| IC₅₀ Value (µM) | ~24.1 |

Integrated Analysis and Path Forward

The true value of this screening cascade lies in the integrated analysis of the results. By cross-referencing the data from each tier, a comprehensive preliminary profile of the compound emerges, guiding future research efforts.

-

Potent Anticancer Candidate: A low IC₅₀ in the MTT assay (<10 µM) suggests strong antiproliferative activity, warranting further investigation into its mechanism of action (e.g., cell cycle analysis, apoptosis assays, tubulin polymerization inhibition). [17]* Selective Antimicrobial Lead: A high IC₅₀ in the MTT assay (>50 µM) combined with a low MIC value against specific microbes indicates selective antimicrobial activity. [18]This is a highly desirable profile, suggesting the compound targets bacterial or fungal machinery with minimal effect on mammalian cells.

-

Selective Anti-inflammatory Lead: A high IC₅₀ in the MTT assay coupled with a low IC₅₀ in the COX-2 inhibition assay points to a promising, non-cytotoxic anti-inflammatory agent. Further screening against the COX-1 isoform would be required to confirm selectivity.

-

Non-Selective Cytotoxicity: A low IC₅₀ in the MTT assay that is similar in magnitude to the MIC or anti-inflammatory IC₅₀ suggests the compound's activity stems from general toxicity, making it a less promising therapeutic candidate.

This structured, in-vitro screening guide provides a robust and efficient framework for the initial characterization of 1-(4-Fluorophenyl)-2-(1,3,4-thiadiazol-2-ylthio)ethanone, enabling researchers to make data-driven decisions for subsequent stages of drug discovery.

References

-

Bacilieri, M., et al. (2024). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Cellular and Infection Microbiology. Retrieved from [Link]

-

Scaccia, F., et al. (2024). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules. Retrieved from [Link]

- Arulmurugan, S., & Parthiban, P. (2012). In-vivo and in-vitro screening of medicinal plants for their anti-inflammatory activity. Journal of Applied Pharmaceutical Science.

- Shaik, N. B., et al. (2023). In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). Pharmaceuticals.

-

Emery Pharma. (2016, September 1). How-to guide: Minimum Inhibitory Concentration (MIC). Retrieved from [Link]

- Kantabathina, H., et al. (2022). A REVIEW ON BIOLOGICAL ACTIVITIES: 1,3,4- THIADIAZOLE AND ITS DERIVATIVES.

-

Wang, X., et al. (2020). Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides. Frontiers in Chemistry. Retrieved from [Link]

- ResearchGate. (2022).

-

protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

-

bepls. (n.d.). A review on the 1,3,4-Thiadiazole as Anticancer Activity. Retrieved from [Link]

-

protocols.io. (2023, February 27). MTT (Assay protocol). Retrieved from [Link]

- ResearchGate. (2015).

-

Guler, O. O., & Dincel, A. S. (2019). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. PMC. Retrieved from [Link]

- MDPI. (n.d.).

- ACS Publications. (2023).

-

Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

-

El-Metwaly, N. M., et al. (2022). Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies. MDPI. Retrieved from [Link]

-

Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]

-

Fuchs, D., et al. (2011). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). MTT Assay Protocol. In Assay Guidance Manual. Retrieved from [Link]

-

Gontijo, J. V. P., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. Retrieved from [Link]

- Brieflands. (2023).

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

Alam, M., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI. Retrieved from [Link]

-

Frontiers. (2022, March 2). Exploration of Chemical Biology Approaches to Facilitate the Discovery and Development of Novel Antibiotics. Retrieved from [Link]

-

YouTube. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Retrieved from [Link]

-

El-Metwaly, N. M., et al. (2022). Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies. PubMed. Retrieved from [Link]

-

MDPI. (n.d.). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Retrieved from [Link]

-

BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

- ResearchGate. (2021). (PDF) Antibacterials with Novel Chemical Scaffolds in Clinical Development.

- ResearchGate. (2021).

- ResearchGate. (2018).

-

IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]

- MDPI. (n.d.). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent.

- ResearchGate. (n.d.).

- MDPI. (n.d.).

- Taylor & Francis Online. (n.d.). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. MTT (Assay protocol [protocols.io]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. assaygenie.com [assaygenie.com]

- 17. bepls.com [bepls.com]

- 18. researchgate.net [researchgate.net]

The Versatile Scaffold: A Comprehensive Technical Guide to the Biological Activities of 1,3,4-Thiadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole core, a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its inherent chemical properties, including high aromaticity and metabolic stability, coupled with its ability to act as a bioisostere for other key heterocycles, have made it a focal point in the quest for novel therapeutic agents.[1][2] This in-depth technical guide provides a comprehensive literature review of the diverse biological activities of 1,3,4-thiadiazole derivatives, offering insights into their synthesis, mechanisms of action, and the experimental methodologies used for their evaluation.

The Chemical Foundation of Biological Versatility

The significant biological potential of 1,3,4-thiadiazole derivatives stems from the unique electronic and structural characteristics of the heterocyclic ring. The presence of the =N-C-S- moiety and the strong aromaticity of the ring contribute to low toxicity and notable in vivo stability.[3] This scaffold is electron-deficient and relatively inert towards electrophilic substitution, yet it undergoes nucleophilic substitution at the 2nd and 5th positions, making it a versatile platform for chemical modification.[3] These properties allow for the generation of large libraries of derivatives with a wide spectrum of pharmacological activities.

A Spectrum of Biological Activities

1,3,4-Thiadiazole derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the development of new drugs to combat a variety of diseases. The following sections will delve into the specifics of their most significant therapeutic applications.

Antimicrobial Activity

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. 1,3,4-Thiadiazole derivatives have shown significant promise as a new class of antimicrobial agents, exhibiting activity against a broad range of bacteria and fungi.[4][5]

Mechanism of Action: While the exact mechanisms can vary depending on the specific derivative, many 1,3,4-thiadiazoles are believed to exert their antimicrobial effects by inhibiting essential microbial enzymes or disrupting cell wall synthesis. Some derivatives have been shown to interact with microbial DNA, interfering with replication and transcription.[4]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of 1,3,4-thiadiazole derivatives.

-

Preparation of Bacterial/Fungal Inoculum:

-

From a fresh culture, pick a few colonies of the test microorganism and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum in the appropriate broth medium to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Test Compounds:

-

Dissolve the 1,3,4-thiadiazole derivatives in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.

-

Perform serial two-fold dilutions of the stock solution in broth medium in a 96-well microtiter plate to obtain a range of test concentrations.

-

-

Inoculation and Incubation:

-

Add 100 µL of the diluted inoculum to each well of the microtiter plate containing 100 µL of the serially diluted compounds.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Table 1: Antimicrobial Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound | Test Organism | MIC (µg/mL) | Reference |

| 1a | Staphylococcus aureus | 2.5 | [5] |

| 1a | Escherichia coli | 5.0 | [5] |

| 2b | Candida albicans | 1.0 | [6] |

| 3c | Pseudomonas aeruginosa | 12.5 | [5] |

Anticancer Activity

Cancer remains a leading cause of mortality worldwide, and the development of novel, effective, and less toxic anticancer agents is a critical area of research. 1,3,4-Thiadiazole derivatives have emerged as a promising class of compounds with potent antiproliferative and pro-apoptotic effects against various cancer cell lines.[3][7]

Mechanism of Action: The anticancer activity of many 1,3,4-thiadiazole derivatives is attributed to their ability to inhibit key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. A significant number of these compounds act as inhibitors of receptor protein tyrosine kinases (PRTKs), such as the human epidermal growth factor receptors (HERs), including EGFR and HER-2.[8] By blocking these pathways, they can induce cell cycle arrest and apoptosis in cancer cells.

Signaling Pathway: EGFR/HER-2 in Cancer

Caption: Inhibition of EGFR/HER-2 signaling by 1,3,4-thiadiazole derivatives.

Experimental Protocol: MTT Assay for Cell Viability

This protocol details the colorimetric assay to assess the cytotoxic effects of 1,3,4-thiadiazole derivatives on cancer cell lines.[3][9]

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the 1,3,4-thiadiazole derivatives in culture medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells.

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[3]

-

Table 2: Anticancer Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4d | MCF-7 (Breast) | 2.44 | [3] |

| 5g | LoVo (Colon) | 4.65 | [3] |

| 6h | A549 (Lung) | 1.8 | [10] |

| 7i | PC-3 (Prostate) | 3.2 | [7] |

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. 1,3,4-Thiadiazole derivatives have demonstrated potent anti-inflammatory properties, making them attractive candidates for the development of new anti-inflammatory drugs.[11][12]

Mechanism of Action: A primary mechanism of action for the anti-inflammatory effects of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[12] COX-2 is a key enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators. By inhibiting COX-2, 1,3,4-thiadiazole derivatives can reduce the production of prostaglandins and thereby alleviate inflammation.

Signaling Pathway: COX-2 in Inflammation

Caption: Inhibition of the COX-2 pathway by 1,3,4-thiadiazole derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the anti-inflammatory activity of new compounds.[11][13]

-

Animal Acclimatization and Grouping:

-

Use male Wistar rats (150-200 g).

-

Acclimatize the animals for at least one week before the experiment.

-